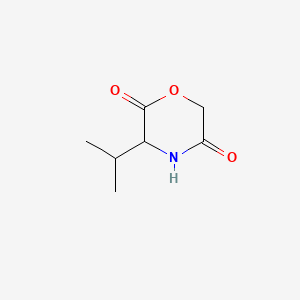
2,5-Morpholinedione, 3-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-isopropylmorpholine-2,5-dione is a heterocyclic compound that belongs to the class of morpholine derivatives It is characterized by a morpholine ring with an isopropyl group attached to the third carbon and a dione functionality at the second and fifth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
3-isopropylmorpholine-2,5-dione can be synthesized through the cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids. This method involves the use of chloroacetyl chloride or 2-bromopropionyl bromide for N-acylation of glycine, alanine, or valine, followed by ring-closure of the resulting N-(2-halogenacyl)-amino acid sodium salts in the melt .
Industrial Production Methods
The industrial production of 3-isopropylmorpholine-2,5-dione typically involves the ring-opening polymerization of morpholine-2,5-dione derivatives using organic tin (Sn) catalysts or enzyme lipase . This method allows for the efficient production of the compound on a larger scale, making it suitable for various industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-isopropylmorpholine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted morpholine-2,5-dione compounds. These products have diverse applications in different fields of research and industry .
Scientific Research Applications
3-isopropylmorpholine-2,5-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-isopropylmorpholine-2,5-dione involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating the activity of specific enzymes and receptors involved in cellular processes. For example, it can inhibit certain kinases involved in cytokinesis and cell cycle regulation, leading to potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-isopropylmorpholine-2,5-dione include:
Morpholine-2,5-dione: The parent compound without the isopropyl group.
3-benzyl-6-isopropylmorpholine-2,5-dione: A derivative with a benzyl group at the third position.
3-benzyl-3-hydroxy-6-methylamino-6-(2-methylpropyl)-morpholine-2,5-dione: A more complex derivative with multiple substituents.
Uniqueness
3-isopropylmorpholine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity. This uniqueness makes it valuable for specialized applications in polymer chemistry and biomedical research .
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-propan-2-ylmorpholine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-4(2)6-7(10)11-3-5(9)8-6/h4,6H,3H2,1-2H3,(H,8,9) |
InChI Key |
UDAGOJYEKSFEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)OCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















